(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid
Description
(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid is a fluorinated bicyclic carboxylic acid with a rigid norbornane-like framework. The carboxylic acid group at position 2 enables ionic interactions, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or transporters that recognize carboxylate motifs.
Properties
IUPAC Name |
(1R,2R,4R)-5,5-difluorobicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)3-4-1-5(8)2-6(4)7(11)12/h4-6H,1-3H2,(H,11,12)/t4-,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIRZVVVKSSDJV-HSUXUTPPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1CC2(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their unique structural properties and has been investigated for various pharmacological applications, particularly in the context of metabolic disorders and enzyme inhibition.
- Molecular Formula : C8H10F2O2
- Molecular Weight : 178.16 g/mol
- CAS Number : 2566-58-7
The biological activity of this compound primarily involves its role as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial in the conversion of cortisone to active cortisol in tissues, influencing glucose metabolism and fat deposition.
Inhibition Studies
Research indicates that this compound exhibits selective inhibition of 11β-HSD1, which can lead to decreased cortisol levels in tissues. This effect is particularly relevant in the context of obesity and metabolic syndrome, where elevated cortisol contributes to insulin resistance and fat accumulation .
Biological Activity Data
Case Study 1: Inhibition of 11β-HSD1
A study demonstrated that this compound effectively inhibits the enzymatic activity of 11β-HSD1 in human liver cells. The IC50 value was determined to be approximately 0.15 µM, indicating a potent inhibitory effect compared to other compounds tested .
Case Study 2: Metabolic Effects
In another investigation focusing on metabolic pathways, this compound was shown to improve insulin sensitivity in cultured adipocytes. The results suggest that the modulation of cortisol levels by inhibiting 11β-HSD1 may contribute to enhanced glucose uptake and reduced lipogenesis .
Case Study 3: Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory properties of this compound. It was found to significantly reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharide (LPS) .
Scientific Research Applications
Inhibition of 11-Beta-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
One of the primary applications of (1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid is its role as an inhibitor of the enzyme 11β-HSD1. This enzyme is involved in the conversion of inactive glucocorticoids to their active forms, playing a crucial role in glucose metabolism and the regulation of stress responses.
- Clinical Implications : Inhibition of 11β-HSD1 can lead to reduced glucocorticoid action, which may help in treating conditions such as obesity, diabetes, and cognitive dysfunction associated with aging . Studies have shown that compounds targeting this enzyme can improve insulin sensitivity and lower blood glucose levels without causing hypoglycemia .
Potential Antidiabetic Agent
The compound has been investigated for its potential use in diabetes management due to its ability to modulate glucocorticoid levels. By inhibiting 11β-HSD1, it may enhance insulin secretion from pancreatic beta-cells and improve overall metabolic health.
- Research Findings : Animal studies indicate that the administration of 11β-HSD1 inhibitors can lower hepatic glucose production and improve glucose tolerance . These findings suggest that this compound could be a valuable candidate for further development as an antidiabetic agent.
Neuroprotective Effects
Emerging research suggests that modulation of glucocorticoid levels may have neuroprotective effects, potentially benefiting cognitive function and reducing the risk of dementia.
- Mechanism of Action : By inhibiting 11β-HSD1 in the brain, this compound may reduce the adverse effects of chronic stress on neuronal health and cognitive performance . This area warrants further investigation to establish concrete therapeutic benefits.
Case Studies
| Study Reference | Findings | Implications |
|---|---|---|
| Jamieson et al., 2000 | Demonstrated that inhibition of 11β-HSD1 reduces hepatic glucose production in mice | Supports the potential use of inhibitors like this compound in diabetes treatment |
| Walker et al., 1995 | Showed improved insulin sensitivity with non-specific inhibitors | Highlights the relevance of targeted inhibitors in metabolic disorders |
| Seckl et al., 2001 | Discussed the role of glucocorticoids in cognitive function | Suggests potential applications in neurodegenerative diseases |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in substituent type, position, stereochemistry, and heteroatom inclusion. Key comparisons are outlined below:
Substituent Variations
Bicyclo[2.2.1]heptane-2-carboxylic Acid
- Structure : Base compound without fluorine substituents.
- Molecular Formula : C₈H₁₂O₂ | MW : 140.18 g/mol.
- Key Differences : Lacks fluorine atoms, reducing electronegativity and lipophilicity.
- Applications : Serves as a reference for studying fluorination effects. Commercially available at €334.00 (100 mg) .
(1r,4r)-2,2-Difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic Acid
- Structure : Difluoro (positions 2,2) and dimethyl (positions 7,7) groups; carboxylic acid at position 1.
- Molecular Formula : C₁₀H₁₄F₂O₂ | MW : 204.22 g/mol.
- Key Differences : Fluorine placement and additional methyl groups increase steric bulk and hydrophobicity compared to the target compound .
(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride
- Structure: Amino group at position 3 and carboxylic acid at position 2; hydrochloride salt.
- Molecular Formula: C₈H₁₄ClNO₂ | MW: 191.66 g/mol.
- Key Differences: Amino group introduces basicity, altering solubility and transporter interactions. Used in blood-brain barrier transport studies .
Stereochemical Variations
(1R,2S-endo)-(-)-Bicyclo[2.2.1]heptane-2-carboxylic Acid
Heteroatom Inclusion
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid
- Structure : Oxygen atom replaces a carbon in the bicyclo framework.
- Molecular Formula : C₇H₁₀O₃ | MW : 142.15 g/mol.
- Key Differences : Ether oxygen enhances hydrogen-bonding capacity and solubility compared to the all-carbon system .
6,6-Difluoro-2-azabicyclo[2.2.1]heptane HCl
Comparative Data Table
Key Findings
Fluorination Effects: The 5,5-difluoro substitution in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs.
Stereochemical Influence : The (1R,2R,4R) configuration optimizes spatial interactions for chiral targets, distinct from endo or exo stereoisomers.
Heteroatom Impact : Azabicyclo and oxabicyclo derivatives exhibit altered solubility and binding profiles due to nitrogen/oxygen inclusion.
Commercial Accessibility: While non-fluorinated and amino-substituted analogs are commercially available , the target compound likely requires custom synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
